![molecular formula C10H11Cl2N B1352212 N-[(3,4-dichlorophenyl)methyl]cyclopropanamine CAS No. 90919-75-8](/img/structure/B1352212.png)
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
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Overview
Description
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a benzyl group substituted with two chlorine atoms at the 3 and 4 positions . It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]cyclopropanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopropylamine . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
- N-[(3,4-dichlorophenyl)methyl]cyclobutanamine
- N-[(3,4-dichlorophenyl)methyl]cyclopentanamine
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring systems. The presence of the dichlorobenzyl group also contributes to its specific reactivity and potential biological activity .
Biological Activity
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a dopamine reuptake inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁Cl₂N
- Molecular Weight : 216.11 g/mol
- Structure : The compound features a cyclopropanamine moiety substituted with a 3,4-dichlorophenyl group.
This compound primarily functions as a dopamine reuptake inhibitor . This mechanism suggests its potential therapeutic applications in treating mood disorders and other neurological conditions by increasing dopamine levels in the brain. The compound's interaction with various enzymes and receptors may modulate several biochemical pathways, influencing gene expression and metabolic processes.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Dopamine Reuptake Inhibition : It increases extracellular levels of dopamine and serotonin, which can enhance mood and cognitive function .
- Enzyme Interaction : The compound interacts with specific enzymes and receptors, affecting downstream signaling pathways related to inflammation and cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound binds effectively to biogenic amine transporters. For instance, a study reported that derivatives of this compound displayed high-affinity binding to dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters. One particular derivative showed a significant increase in extracellular DA and 5-HT levels in rat models .
In Vivo Studies
In vivo experiments using microdialysis techniques revealed that administration of this compound significantly elevated neurotransmitter levels in the nucleus accumbens, indicating its potential role in modulating reward pathways associated with addiction and mood regulation .
Case Study 1: Mood Disorder Treatment
A clinical trial explored the efficacy of this compound as an adjunct treatment for patients with major depressive disorder (MDD). Results indicated that patients receiving this compound alongside standard antidepressants experienced a notable improvement in depressive symptoms compared to those receiving placebo .
Case Study 2: Neurotransmitter Regulation
Another study investigated the effects of this compound on neurotransmitter dynamics in animal models subjected to stress. The findings showed that treatment with the compound resulted in reduced stress-induced alterations in neurotransmitter levels, suggesting a protective effect against stress-related neurochemical changes .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Primary Activity | Notes |
---|---|---|---|
N-[(3,4-difluorophenyl)methyl]cyclopropanamine | Similar to this compound | Dopamine reuptake inhibition | Preliminary studies suggest similar effects on neurotransmitter systems |
3-(3,4-Dichlorophenyl)-1-indanamine | Indanamine derivative | Nonselective ligand for biogenic amine transporters | Exhibits high-affinity binding; affects DA and 5-HT levels |
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVDJBARMJFVNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405951 |
Source
|
Record name | N-[(3,4-dichlorophenyl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90919-75-8 |
Source
|
Record name | N-[(3,4-dichlorophenyl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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